2-(quinolin-6-yl)ethan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-quinolin-6-ylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-6-5-9-3-4-11-10(8-9)2-1-7-13-11/h1-4,7-8H,5-6,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEIDAZOLPDKNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CCN)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910381-48-5 | |
| Record name | 2-(quinolin-6-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Quinolin 6 Yl Ethan 1 Amine
Established Synthetic Pathways and Precursors
Established synthetic routes to 2-(quinolin-6-yl)ethan-1-amine leverage well-known reactions in heterocyclic chemistry. The choice of pathway often depends on the availability and cost of the starting materials.
Strategies Involving Quinoline (B57606) Ring Functionalization
A common and versatile approach involves the modification of a quinoline ring that is substituted at the 6-position. This allows for the late-stage introduction of the desired ethanamine moiety.
One plausible pathway commences with a halogenated quinoline, such as 6-bromoquinoline (B19933) or 6-iodoquinoline. These precursors are amenable to various palladium-catalyzed cross-coupling reactions. For instance, a Sonogashira coupling with a protected acetylene (B1199291) followed by removal of the protecting group and subsequent reduction of the alkyne and a nitrile group can yield the target primary amine.
Alternatively, a Heck coupling reaction with a suitable vinyl partner, such as N-vinylphthalimide, could introduce the two-carbon side chain. Subsequent hydrolysis of the phthalimide (B116566) and reduction of the double bond would furnish this compound.
Another strategy starts from quinoline-6-carboxaldehyde. A Wittig reaction with a phosphorus ylide containing a masked amino group, or a Henry reaction with nitromethane (B149229) followed by reduction of the nitro group and the double bond, can effectively elongate the side chain and introduce the amine functionality. The reduction of an intermediate such as (E)-6-(2-nitrovinyl)quinoline is a key step in this approach.
A further method involves the cyanation of a 6-substituted quinoline to give quinoline-6-carbonitrile. This can then be converted to a two-carbon side chain through reactions such as the addition of a methyl Grignard reagent followed by reduction of the resulting imine, or by reduction of the nitrile to an aminomethyl group followed by a one-carbon homologation. A more direct approach is the reduction of 2-(quinolin-6-yl)acetonitrile, which can be prepared from 6-(bromomethyl)quinoline.
Strategies Involving Amine Side Chain Elaboration
In this approach, the quinoline ring system is constructed from an aniline (B41778) derivative that already possesses the ethylamine (B1201723) side chain or a precursor to it. Classic quinoline syntheses such as the Skraup, Doebner-von Miller, or Friedländer reactions can be employed.
For a Skraup-type synthesis, an appropriately substituted aniline, such as 4-(2-aminoethyl)aniline, could be reacted with glycerol, sulfuric acid, and an oxidizing agent. However, the harsh reaction conditions may require protection of the primary amine on the side chain.
The Doebner-von Miller reaction offers a more flexible alternative, involving the reaction of an aniline with α,β-unsaturated aldehydes or ketones. For instance, 4-(2-aminoethyl)aniline could be reacted with acrolein. Again, protection of the side-chain amine is likely necessary to prevent side reactions.
The Friedländer synthesis, which involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group, could also be adapted. This would require a more complex starting material, such as 2-amino-5-(2-aminoethyl)benzaldehyde, to be reacted with a suitable carbonyl compound.
Novel and Sustainable Synthetic Approaches
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient methodologies. These principles are being increasingly applied to the synthesis of quinoline derivatives.
Catalytic Synthesis Routes
Catalysis plays a pivotal role in enhancing the efficiency and selectivity of synthetic transformations. For the synthesis of this compound, various catalytic systems can be envisioned.
Transition metal catalysis, particularly with palladium, copper, and nickel, is central to the quinoline ring functionalization strategies discussed earlier. Advances in ligand design have led to catalysts with higher turnover numbers and the ability to perform reactions under milder conditions. For example, the use of well-defined nickel(II) complexes has been shown to catalyze the dehydrogenative condensation of 2-aminobenzyl alcohols with ketones to form polysubstituted quinolines acs.org. This approach could potentially be adapted for the synthesis of the target molecule.
Furthermore, metal-organic frameworks (MOFs) have emerged as promising heterogeneous catalysts for quinoline synthesis via the Friedländer reaction, offering high yields and catalyst recyclability ias.ac.in. The use of nanocatalysts also presents an environmentally friendly option for the synthesis of quinolines, often allowing for reactions in greener solvents or even under solvent-free conditions nih.gov.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles aims to reduce the environmental impact of chemical processes. For the synthesis of this compound, this can involve the use of greener solvents, alternative energy sources, and atom-economical reactions.
Microwave-assisted organic synthesis has been shown to accelerate many reactions involved in quinoline synthesis, often leading to higher yields and shorter reaction times researchgate.net. Ultrasound irradiation is another alternative energy source that can promote reactions and improve yields in a more environmentally friendly manner nih.gov.
The use of water or other green solvents like ethanol (B145695) in quinoline synthesis is highly desirable researchgate.net. Additionally, catalyst-free or one-pot multi-component reactions that minimize waste and purification steps are central to green chemistry. For instance, the iodine-promoted reaction of anilines, methyl ketones, and α-ketoesters provides a metal-free route to quinolines nih.gov.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing costs and environmental impact. This involves a systematic study of various parameters such as temperature, reaction time, catalyst loading, solvent, and reagent stoichiometry.
For the palladium-catalyzed cross-coupling reactions used in quinoline functionalization, the choice of ligand, base, and solvent can have a profound effect on the reaction outcome. For instance, in the aminocarbonylation of 6-iodoquinoline, the selectivity between the formation of a carboxamide and a glyoxylamide can be controlled by the choice of phosphine (B1218219) ligand and the carbon monoxide pressure nih.gov.
In the context of Friedländer synthesis, reaction conditions such as temperature and catalyst loading have been optimized to improve yields. For example, using a MIL-53(Al) MOF catalyst, the reaction of 2-aminoaryl ketones with acetylacetone (B45752) under solvent-free conditions at 100°C for 6 hours gave high conversion and yield of the corresponding quinoline ias.ac.in.
The table below summarizes some optimized conditions for general quinoline synthesis methodologies that could be adapted for the synthesis of this compound.
| Reaction Type | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Friedländer Synthesis | MIL-53(Al) | Solvent-free | 100 | 6 | >95 |
| Aminocarbonylation | Pd(OAc)₂/XantPhos | DMF | 50 | 2-6 | up to 98 |
| Dehydrogenative Coupling | Ni(II)-complex | Toluene | 110 | 24 | up to 93 |
This table presents data for analogous reactions and serves as a starting point for the optimization of the synthesis of this compound.
Stereoselective Synthesis Methodologies
The creation of a single enantiomer of this compound is paramount for its intended applications. Researchers have explored several pathways to introduce the desired chirality at the carbon atom bearing the amino group.
One of the most promising and widely explored strategies is the asymmetric reduction of the corresponding ketone, 1-(quinolin-6-yl)ethanone. This approach involves the use of chiral catalysts to stereoselectively deliver a hydride to the carbonyl group, thereby establishing the chiral center in the resulting alcohol, 1-(quinolin-6-yl)ethan-1-ol. This chiral alcohol can then be converted to the target amine.
A notable example of this approach involves the use of transition metal catalysts, such as those based on ruthenium and rhodium, in asymmetric transfer hydrogenation reactions. These catalysts, when combined with chiral ligands, can achieve high levels of enantioselectivity in the reduction of aromatic ketones. The general principle of this method is the transfer of hydrogen from a hydrogen donor, like isopropanol (B130326) or formic acid, to the ketone, mediated by the chiral catalyst complex.
While specific studies on the asymmetric reduction of 1-(quinolin-6-yl)ethanone are not extensively documented in publicly available literature, the principles of asymmetric transfer hydrogenation are well-established for a wide range of aromatic ketones. The success of these reactions is highly dependent on the choice of the chiral ligand and the reaction conditions.
The resulting chiral alcohol, (R)-1-(quinolin-6-yl)ethan-1-ol or (S)-1-(quinolin-6-yl)ethan-1-ol, serves as a key intermediate. The availability of enantiomerically pure forms of this alcohol, such as (R)-1-(quinolin-6-yl)ethan-1-ol, from commercial suppliers suggests that viable methods for its stereoselective synthesis exist. The subsequent conversion of the chiral alcohol to the chiral amine can be achieved through several established chemical transformations, such as a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or by conversion to a leaving group and subsequent displacement with an amine source, ensuring the retention of the stereocenter's configuration.
Another viable, though less direct, approach is the classical method of chiral resolution . This technique involves the separation of a racemic mixture of this compound into its individual enantiomers. This is typically achieved by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid), to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. Once separated, the individual diastereomeric salts can be treated with a base to liberate the pure enantiomers of the amine. While effective, this method has the inherent drawback of a maximum theoretical yield of 50% for the desired enantiomer from the racemic mixture, although the undesired enantiomer can sometimes be racemized and recycled.
The following table summarizes the key stereoselective methodologies:
| Methodology | Description | Key Intermediates/Reagents | Advantages | Disadvantages |
| Asymmetric Ketone Reduction | Stereoselective reduction of 1-(quinolin-6-yl)ethanone to the corresponding chiral alcohol, which is then converted to the amine. | 1-(quinolin-6-yl)ethanone, Chiral Ruthenium or Rhodium catalysts, Chiral ligands, Hydrogen donors (e.g., isopropanol) | Potentially high enantioselectivity, Atom economical. | Requires development of specific catalyst systems for the substrate. |
| Chiral Resolution | Separation of a racemic mixture of this compound using a chiral resolving agent. | Racemic this compound, Chiral resolving agents (e.g., tartaric acid) | Well-established and reliable technique. | Maximum 50% theoretical yield for the desired enantiomer, can be labor-intensive. |
Detailed research findings on the direct asymmetric synthesis of this compound are limited in the reviewed literature. However, the established principles of asymmetric synthesis, particularly the reduction of analogous aromatic ketones, provide a strong foundation for the development of efficient and highly stereoselective routes to this valuable chiral amine. Further research into specific catalyst systems and reaction optimization is necessary to realize the full potential of these methodologies for the large-scale production of enantiomerically pure this compound.
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary tool for elucidating the molecular framework of 2-(quinolin-6-yl)ethan-1-amine in solution. One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial, crucial information regarding the chemical environment of each proton and carbon atom.
In the ¹H NMR spectrum, the aromatic protons of the quinoline (B57606) ring are expected to appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effects of the aromatic ring currents. The specific substitution at the 6-position influences the precise chemical shifts and coupling patterns of the remaining quinoline protons (H2, H3, H4, H5, H7, H8). The protons of the ethanamine side chain (-CH₂-CH₂-NH₂) would resonate further upfield. The methylene (B1212753) group adjacent to the quinoline ring (Cα-H₂) would likely appear around 2.8-3.2 ppm, while the methylene group adjacent to the amine (Cβ-H₂) would be found at a slightly higher field, approximately 2.6-3.0 ppm.
The ¹³C NMR spectrum would complement this by showing distinct signals for each of the 11 carbon atoms in the molecule. The nine carbons of the quinoline ring would appear in the aromatic region (120-150 ppm), while the two aliphatic carbons of the ethylamine (B1201723) side chain would be observed in the upfield region (typically 30-50 ppm).
Multi-dimensional NMR Techniques
While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are indispensable for unambiguous assignment of all signals and confirmation of the molecular structure. magritek.com For this compound, several key 2D techniques would be employed. emerypharma.comjeol.com
¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. youtube.com For this compound, a COSY spectrum would be expected to show a clear correlation between the protons of the two methylene groups in the ethylamine side chain, confirming the -CH₂-CH₂- connectivity. It would also reveal the coupling network among the protons on the quinoline ring, aiding in their specific assignment.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu This technique allows for the direct assignment of each protonated carbon atom by linking the already assigned proton signals to their corresponding carbon signals.
The expected correlations from these 2D NMR experiments are summarized in the table below.
| 2D NMR Experiment | Correlating Nuclei | Expected Key Correlations for this compound |
| COSY | ¹H ↔ ¹H (2-3 bonds) | Cα-H ₂ ↔ Cβ-H ₂; H -7 ↔ H -8; H -5 ↔ (H-4); H -2 ↔ H -3 ↔ H -4 |
| HSQC | ¹H ↔ ¹³C (1 bond) | Cα-H ₂ ↔ C α; Cβ-H ₂ ↔ C β; H -2 ↔ C -2; H -3 ↔ C -3; etc. for all protonated carbons |
| HMBC | ¹H ↔ ¹³C (2-3 bonds) | Cα-H ₂ ↔ C -5, C -6, C -7; H -5 ↔ C -4, C -6, C -7, C -8a; H -7 ↔ C -5, C -6, C -8, C -8a |
Quantitative NMR Methodologies
Quantitative NMR (qNMR) is a powerful method for determining the purity or concentration of a substance without the need for a chemically identical reference standard. acanthusresearch.com The technique relies on the principle that, under appropriate experimental conditions, the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. ox.ac.uk
To perform a qNMR assay on a sample of this compound, a certified internal standard of known purity is added in a precisely weighed amount to a known mass of the analyte. nih.gov The purity of the analyte can then be calculated using the following formula ox.ac.uk:
P_analyte_ = (I_analyte_ / I_std_) * (N_std_ / N_analyte_) * (M_analyte_ / M_std_) * (m_std_ / m_analyte_) * P_std_
Where:
P = Purity
I = Integral area of the NMR signal
N = Number of protons generating the signal
M = Molar mass
m = mass
analyte = this compound
std = Internal Standard
For this analysis, a suitable internal standard would be a compound with sharp signals in a region of the ¹H NMR spectrum that does not overlap with any signals from this compound, such as maleic acid or dimethyl sulfone. Key experimental parameters, such as the relaxation delay (D1), must be sufficiently long (typically 5 times the longest T₁ relaxation time) to ensure complete signal relaxation for accurate integration. researchgate.net
| Parameter | Description |
| Analyte | This compound |
| Internal Standard | Maleic Acid (Certified Reference Material) |
| Analyte Signal (Integral) | A well-resolved aromatic proton signal (e.g., H-2, N=1) |
| Standard Signal (Integral) | Olefinic protons of maleic acid (singlet, N=2) |
| Calculation | Based on the masses, molar masses, and integral ratios |
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that provides information on the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and elucidation of molecular structure through fragmentation analysis.
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, typically to four or five decimal places. This precision allows for the determination of the elemental formula of a compound, as each unique combination of atoms has a distinct theoretical exact mass. For this compound, HRMS would be used to confirm its molecular formula, C₁₁H₁₂N₂. rsc.org The measured mass of the protonated molecule [M+H]⁺ would be compared against the calculated theoretical mass.
| Property | Value |
| Molecular Formula | C₁₁H₁₂N₂ |
| Molar Mass (Nominal) | 172.23 g/mol |
| Theoretical Exact Mass [M] | 172.100048 Da |
| Theoretical m/z of [M+H]⁺ | 173.107323 Da |
An experimental HRMS measurement within a narrow tolerance (typically < 5 ppm) of the theoretical m/z value provides strong evidence for the proposed elemental composition.
Tandem Mass Spectrometry for Structural Probing
Tandem Mass Spectrometry (MS/MS) is used to investigate the fragmentation pathways of a selected precursor ion, providing valuable insights into its structure. nih.gov In an MS/MS experiment, the protonated molecular ion of this compound ([M+H]⁺, m/z 173.1) would be isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions are then mass-analyzed. core.ac.uk
The fragmentation of this compound is expected to proceed through characteristic pathways for phenethylamine-like structures. nih.gov Key fragmentation events would likely include:
Loss of Ammonia (B1221849) (NH₃): Cleavage of the C-N bond with a hydrogen rearrangement can lead to the loss of a neutral ammonia molecule (17.03 Da), resulting in a prominent fragment ion.
Benzylic Cleavage: The bond between the two methylene carbons (Cα-Cβ) is a likely point of cleavage. This would result in the formation of a stable quinolin-6-ylmethyl cation.
The predicted major fragmentation pathways and the corresponding ions are detailed in the table below. Analysis of these fragments helps to confirm the presence and connectivity of the quinoline ring and the ethylamine side chain. wvu.eduresearchgate.net
| Precursor Ion (m/z) | Proposed Neutral Loss | Formula of Loss | Product Ion (m/z) | Proposed Structure of Product Ion |
| 173.1 | Ammonia | NH₃ | 156.1 | [C₁₁H₁₀N]⁺ (vinylquinoline cation) |
| 173.1 | Ethylenimine | C₂H₅N | 128.1 | [C₉H₆]⁺ (quinolinyl cation) |
| 173.1 | - | - | 143.1 | [C₁₀H₉N]⁺ (quinolin-6-ylmethyl cation via benzylic cleavage) |
X-ray Crystallography for Solid-State Structure Determination
While NMR and MS provide comprehensive data on molecular structure and connectivity, X-ray crystallography offers the definitive determination of the three-dimensional arrangement of atoms and molecules in the solid state. chemmethod.com This technique requires the growth of a suitable single crystal of the compound.
If a single crystal of this compound were obtained, X-ray diffraction analysis would yield precise data on bond lengths, bond angles, and torsion angles, confirming the planarity of the quinoline ring and the conformation of the flexible ethylamine side chain. researchgate.netmdpi.com Furthermore, it would reveal crucial information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the primary amine group (-NH₂) and the quinoline nitrogen atom. These non-covalent interactions are fundamental to understanding the compound's physical properties and its behavior in a solid matrix.
The table below lists the key structural parameters that would be determined from a successful X-ray crystallographic analysis.
| Parameter Type | Examples of Information Obtained |
| Unit Cell Dimensions | a, b, c lattice parameters; α, β, γ angles; Crystal system and space group |
| Bond Lengths | C-C and C-N bond distances in the quinoline ring and ethylamine side chain (in Ångströms) |
| Bond Angles | Angles between atoms (e.g., C-C-C, C-C-N) defining the molecular geometry (in degrees) |
| Torsion Angles | Dihedral angles defining the conformation of the ethylamine side chain relative to the quinoline ring |
| Intermolecular Interactions | Hydrogen bond distances and angles (e.g., N-H···N); π-π stacking interactions between quinoline rings |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by identifying their constituent functional groups. For this compound, these methods provide characteristic spectral fingerprints that arise from the fundamental vibrations of its molecular framework. The analysis focuses on the distinct vibrational modes associated with the quinoline ring system, the ethylamine side chain, and the primary amine group.
The vibrational spectrum of this compound can be conceptually divided into contributions from the quinoline core and the ethanamine substituent. The quinoline portion, an aromatic heterocyclic system, exhibits characteristic vibrations including C-H stretching, C=C and C=N ring stretching, and various in-plane and out-of-plane bending modes. The ethanamine side chain introduces vibrations from the alkyl C-H bonds and the terminal primary amine (-NH2) group.
Quinoline Ring Vibrations
The quinoline ring system gives rise to a series of distinct bands in both IR and Raman spectra. Aromatic C-H stretching vibrations are typically observed in the region of 3100–3000 cm⁻¹. scialert.net The C=C and C=N stretching vibrations within the fused aromatic rings are expected to produce a group of strong to medium intensity bands in the 1625–1430 cm⁻¹ range. scialert.net These bands are often sensitive to the substitution pattern on the ring.
Studies on related quinoline derivatives, such as 6-quinolinecarboxaldehyde, provide insight into the expected vibrational frequencies. nih.gov For instance, the quinoline ring breathing mode, a collective vibration of the entire ring system, is often observed in the Raman spectrum and can be a characteristic marker for the quinoline nucleus. scialert.net
Ethylamine Side Chain Vibrations
The ethyl portion of the side chain will exhibit characteristic aliphatic C-H stretching and bending vibrations. The C(sp³)-H stretching modes are expected to appear in the 2960–2800 cm⁻¹ region. wpmucdn.com Methylene (-CH2-) scissoring and rocking vibrations are also anticipated, typically occurring around 1465 cm⁻¹ and in the broader 1350-1150 cm⁻¹ range, respectively.
Primary Amine Functional Group Vibrations
The primary amine (-NH2) group is a key functional moiety in this compound and presents several characteristic vibrational bands that are readily identifiable.
N-H Stretching: Primary amines typically show two distinct N-H stretching bands in the 3500–3200 cm⁻¹ region. wpmucdn.comlibretexts.orgorgchemboulder.com The higher frequency band corresponds to the asymmetric stretching mode, while the lower frequency band is due to the symmetric stretching mode. libretexts.orgspectroscopyonline.com These bands are often weaker and sharper than the broad O-H stretching bands of alcohols. orgchemboulder.com
N-H Bending (Scissoring): A characteristic N-H bending or "scissoring" vibration for primary amines is found in the 1650–1550 cm⁻¹ range. libretexts.orgorgchemboulder.com This band can sometimes be obscured by or overlap with aromatic ring vibrations.
N-H Wagging: A broad and strong band resulting from the out-of-plane wagging of the N-H bonds is typically observed in the 910–665 cm⁻¹ region for primary amines. orgchemboulder.comspectroscopyonline.com
C-N Stretching: The stretching vibration of the carbon-nitrogen bond in aliphatic amines generally appears as a medium to weak band in the 1250–1020 cm⁻¹ region. orgchemboulder.com
The following tables summarize the expected characteristic vibrational frequencies for this compound based on established group frequencies and data from related quinoline structures.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3450–3350 | Medium | Asymmetric N-H Stretch | Primary Amine |
| 3350–3250 | Medium | Symmetric N-H Stretch | Primary Amine |
| 3100–3000 | Medium-Weak | Aromatic C-H Stretch | Quinoline Ring |
| 2960–2850 | Medium-Strong | Aliphatic C-H Stretch | Ethyl Group |
| 1650–1580 | Medium-Strong | N-H Bending (Scissoring) | Primary Amine |
| 1620–1430 | Strong-Medium | C=C and C=N Ring Stretching | Quinoline Ring |
| ~1465 | Medium | -CH₂- Bending (Scissoring) | Ethyl Group |
| 1250–1020 | Medium-Weak | C-N Stretch | Amine |
| 910–665 | Strong, Broad | N-H Wagging | Primary Amine |
Table 2: Predicted Raman Scattering Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3100–3000 | Strong | Aromatic C-H Stretch | Quinoline Ring |
| 2960–2850 | Strong | Aliphatic C-H Stretch | Ethyl Group |
| 1620–1430 | Very Strong | C=C and C=N Ring Stretching | Quinoline Ring |
| ~1370 | Strong | Ring Breathing Mode | Quinoline Ring |
| 1250–1020 | Weak | C-N Stretch | Amine |
Note: The intensities provided are relative and can be influenced by the specific experimental conditions and the physical state of the sample.
Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to support experimental vibrational assignments. researchgate.netnih.gov These computational methods can model the vibrational modes and predict their corresponding frequencies, aiding in the detailed interpretation of the IR and Raman spectra of complex molecules like this compound.
Computational Chemistry and Theoretical Modeling of 2 Quinolin 6 Yl Ethan 1 Amine
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the electronic structure and reactivity of 2-(quinolin-6-yl)ethan-1-amine. These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to provide detailed information about electron distribution and orbital energies.
Density Functional Theory (DFT) has become a popular method due to its balance of accuracy and computational cost. For a molecule like this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G**, can be used to determine a variety of electronic properties. researchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netrsc.org A smaller gap generally suggests higher reactivity.
Ab initio methods , such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can be used for more accurate calculations, albeit at a greater computational expense. researchgate.net These methods are valuable for benchmarking DFT results and for systems where electron correlation is particularly important.
From these calculations, several reactivity descriptors can be derived, including electronegativity, chemical hardness and softness, and the electrophilicity index. These parameters provide a quantitative basis for predicting how the molecule will interact with other chemical species. For instance, the distribution of electron density can reveal the most likely sites for electrophilic or nucleophilic attack.
Table 1: Illustrative Electronic Properties of this compound Predicted by DFT
| Property | Predicted Value (Illustrative) | Significance |
| HOMO Energy | -6.2 eV | Relates to electron-donating ability |
| LUMO Energy | -1.5 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 2.5 D | Measure of molecular polarity |
| Note: These values are for illustrative purposes and would require specific calculations to be confirmed. |
Conformational Analysis via Molecular Mechanics and Dynamics Simulations
The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound can be performed using molecular mechanics (MM) and molecular dynamics (MD) simulations.
Molecular Mechanics (MM) employs classical physics to model the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating the rotatable bonds, such as the C-C bond of the ethanamine side chain, a potential energy surface can be generated. This allows for the identification of low-energy, stable conformations of the molecule.
Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational space and identify the most populated conformational states at a given temperature. Such simulations can reveal the flexibility of the ethylamine (B1201723) side chain and how it might orient itself in different environments. For related quinoline (B57606) derivatives, MD simulations have been used to understand the stability of interactions, such as salt bridges with biological targets. nih.gov
Table 2: Illustrative Torsional Angle Analysis for Key Rotatable Bonds in this compound
| Rotatable Bond | Stable Torsional Angles (Illustrative) | Energy Barrier (Illustrative) |
| C(quinoline)-CH2 | 60°, 180°, -60° | 3 kcal/mol |
| CH2-CH2 | 70°, 170°, -70° | 4 kcal/mol |
| Note: These values are hypothetical and would be determined through conformational analysis. |
In Silico Studies of Molecular Interactions and Ligand-Target Binding Hypotheses
To explore the potential biological activity of this compound, in silico methods like molecular docking are invaluable. These techniques predict the preferred orientation of a ligand when bound to a target receptor, as well as the binding affinity.
Given that many quinoline derivatives exhibit a range of biological activities, a hypothetical study could involve docking this compound into the active sites of various enzymes or receptors. For example, some quinoline derivatives have been investigated as inhibitors of c-MET kinase or DNA gyrase. nih.govnih.gov A docking study would involve preparing the 3D structure of the target protein and the ligand, and then using a scoring function to evaluate the best binding poses.
The results of such a study would highlight key intermolecular interactions, such as hydrogen bonds, pi-pi stacking, and hydrophobic interactions, that contribute to the binding affinity. For instance, the primary amine group of this compound could act as a hydrogen bond donor, while the quinoline ring system could participate in pi-pi stacking interactions with aromatic amino acid residues in the target's active site.
Prediction of Spectroscopic Parameters
Computational methods can be used to predict various spectroscopic parameters for this compound, which can aid in its experimental characterization.
NMR Spectroscopy: By employing methods like the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT, it is possible to predict the 1H and 13C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure of the molecule.
Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound can also be calculated using DFT. The calculated vibrational frequencies and intensities can be compared with experimental spectra to aid in the assignment of vibrational modes. For other quinoline derivatives, theoretical calculations have shown good agreement with experimental FTIR and FT-Raman data. researchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum of the molecule, providing insights into its electronic transitions and color. rsc.org
Table 3: Illustrative Predicted vs. Hypothetical Experimental Spectroscopic Data
| Spectroscopic Data | Predicted Value (Illustrative) | Hypothetical Experimental Value |
| 1H NMR (ppm, amine CH2) | 3.1 | 3.0 |
| 13C NMR (ppm, quinoline C6) | 135.2 | 134.8 |
| IR (cm-1, N-H stretch) | 3350 | 3345 |
| Note: These values are for illustrative purposes. |
Cheminformatics Approaches for Structural Relationships
Cheminformatics utilizes computational methods to analyze large datasets of chemical compounds and their properties. For this compound, cheminformatics approaches can be used to understand its structural relationship to other compounds and to predict its properties.
By calculating various molecular descriptors (e.g., molecular weight, logP, topological polar surface area), the "drug-likeness" of this compound can be assessed based on established rules like Lipinski's Rule of Five. These descriptors can be found in databases such as PubChem for related isomers. nih.gov
Furthermore, by comparing its structural features to a library of known bioactive molecules, it may be possible to generate hypotheses about its potential biological targets. Quantitative Structure-Activity Relationship (QSAR) models, which correlate structural features with biological activity, could also be developed for a series of related quinoline derivatives to predict the activity of this compound.
Derivatives and Analogues of 2 Quinolin 6 Yl Ethan 1 Amine
Rational Design and Synthesis of Functionalized Derivatives
The rational design of functionalized derivatives of 2-(quinolin-6-yl)ethan-1-amine is primarily guided by the desire to modulate its physicochemical and biological properties. The primary amine group serves as a key handle for introducing a variety of functional groups through well-established chemical transformations.
One common approach involves the acylation of the amino group to form amides. For instance, a series of 2-amino and 2-methoxy quinoline-6-carboxamide derivatives have been synthesized and evaluated for their biological activities. nih.gov While not directly involving the ethanamine side chain, this highlights the amenability of the quinoline-6-position to derivatization. The synthesis of such derivatives often involves the coupling of the parent amine with carboxylic acids, acid chlorides, or isocyanates.
Another strategy for derivatization is through N-alkylation, which can introduce bulky or functionalized alkyl chains. These modifications can influence the molecule's lipophilicity and steric profile, which are critical factors in its interaction with biological targets. The synthesis of such derivatives can be achieved through reductive amination with aldehydes or ketones, or by direct alkylation with alkyl halides.
Furthermore, the quinoline (B57606) ring itself can be functionalized. Classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, allow for the introduction of substituents onto the aromatic core prior to the elaboration of the ethanamine side chain. nih.gov This approach provides a pathway to a diverse range of substituted analogues. For example, the synthesis of 2-substituted quinoline 6-carboxamides has been reported, demonstrating the feasibility of modifying the 2-position of the quinoline ring. nih.gov
The synthesis of quinoline derivatives can be achieved through various catalytic methods. For instance, an environmentally benign synthesis of quinoline derivatives has been reported using FeCl3·6H2O as a catalyst in water. tandfonline.com Such methods could potentially be adapted for the synthesis of precursors to this compound.
Table 1: Examples of Synthetic Methodologies for Quinoline Derivatives
| Reaction Type | Reagents and Conditions | Product Type |
| Amide Coupling | Carboxylic acid, coupling agent (e.g., HATU, DIPEA), DMF | N-acylated derivatives |
| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)3), solvent (e.g., DCE) | N-alkylated derivatives |
| Friedländer Synthesis | 2-aminoaryl ketone, dicarbonyl compound, catalyst (e.g., Cu(OTf)2) | Substituted quinolines |
| Pfitzinger Reaction | Isatin, carbonyl compound, base | Quinoline-4-carboxylic acids |
Exploration of Structure-Activity Relationships (SAR) in Theoretical Contexts
The exploration of structure-activity relationships (SAR) provides valuable insights into how chemical structure influences the biological activity or material properties of a compound. In the absence of extensive experimental data for this compound itself, theoretical and computational methods can be employed to predict the effects of structural modifications.
Molecular docking studies are a powerful tool for investigating the binding of ligands to biological macromolecules. For other quinoline derivatives, docking has been used to understand their interactions with targets such as epidermal growth factor receptor (EGFR). niscpr.res.in For this compound derivatives, similar studies could elucidate how substituents on the quinoline ring or modifications to the ethanamine side chain affect binding affinity and selectivity.
Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to determine the electronic properties of molecules, including their frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP). niscpr.res.in These properties are crucial for understanding reactivity and intermolecular interactions. For instance, the MEP can indicate regions of the molecule that are likely to engage in hydrogen bonding or electrostatic interactions.
ADME (Absorption, Distribution, Metabolism, and Excretion) properties are critical for the development of biologically active compounds. In silico tools can predict these properties for virtual libraries of this compound derivatives, helping to guide the design of molecules with improved pharmacokinetic profiles. niscpr.res.in
Based on studies of related quinoline analogues, some general SAR principles can be inferred. For example, the introduction of electron-withdrawing or electron-donating groups on the quinoline ring can significantly alter the electronic properties and, consequently, the biological activity. mdpi.com The length and branching of the side chain at the 6-position can also influence activity, with studies on other quinolines showing that modifications at this position can impact potency.
Synthesis of Polymeric and Supramolecular Architectures Incorporating the this compound Moiety
The unique structural and electronic properties of the quinoline moiety make it an attractive component for the construction of polymers and supramolecular assemblies. The this compound scaffold, with its reactive amine group, is well-suited for incorporation into larger structures.
Polymeric Architectures:
The primary amine of this compound can be utilized as a monomer in polymerization reactions. For example, it can undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyamides. The resulting polymers would feature the quinoline unit as a repeating motif in the polymer backbone, potentially imparting unique thermal, mechanical, or photophysical properties. The amine group can also react with epoxides to form poly(β-hydroxy amine)s, a class of polymers known for their potential in biomedical applications. mdpi.com
Supramolecular Architectures:
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination, to create well-defined assemblies. The quinoline ring in this compound is capable of engaging in π-π stacking interactions, while the nitrogen atom of the quinoline and the primary amine can participate in hydrogen bonding.
Furthermore, the quinoline nitrogen and the primary amine can act as ligands for metal ions, leading to the formation of coordination polymers or discrete metallosupramolecular structures. The 8-aminoquinoline ligand, an isomer of the core of our interest, has been shown to form complexes with zinc, leading to supramolecular synthons. acs.org It is conceivable that this compound could exhibit similar coordination behavior, enabling the construction of one-, two-, or three-dimensional coordination networks. The choice of metal ion and ancillary ligands can be used to tune the geometry and properties of the resulting assembly. For instance, a 2D copper(II) coordination polymer has been synthesized using a ligand derived from quinoline and pyridine. mdpi.com
The self-assembly of quinoline derivatives can also be triggered by external stimuli, such as changes in pH or the presence of specific analytes, leading to the development of responsive materials. rsc.org
Table 2: Potential Supramolecular Interactions of this compound
| Interaction Type | Participating Groups | Potential Application |
| Hydrogen Bonding | Primary amine, Quinoline nitrogen | Crystal engineering, Gel formation |
| π-π Stacking | Quinoline aromatic rings | Organic electronics, Sensing |
| Metal Coordination | Primary amine, Quinoline nitrogen | Catalysis, Luminescent materials |
Coordination Chemistry of 2 Quinolin 6 Yl Ethan 1 Amine
Ligand Properties and Coordination Modes with Metal Ions
No published studies were found that specifically investigate the ligand properties of 2-(quinolin-6-yl)ethan-1-amine, such as its pKa values, or its coordination modes with various metal ions. Research on analogous quinoline-based ligands suggests it would likely act as a bidentate or monodentate ligand, but specific modes of coordination, chelate ring stability, and steric influences remain uninvestigated for this compound.
Synthesis and Characterization of Metal Complexes
There are no specific procedures reported in the scientific literature for the synthesis of metal complexes using this compound as a ligand. Consequently, there is no characterization data, such as spectroscopic (IR, UV-Vis, NMR) or crystallographic results, available for any such complexes.
Theoretical Studies of Metal-Ligand Bonding and Stability
A search for theoretical or computational studies, such as Density Functional Theory (DFT) calculations, on metal complexes of this compound yielded no results. Such studies are crucial for understanding the nature of the metal-ligand bond, the electronic structure of the complexes, and their relative stabilities.
Exploration of Catalytic Potential of Metal-2-(quinolin-6-yl)ethan-1-amine Complexes
The catalytic activity of metal complexes is heavily dependent on the structure and electronic properties of the ligand. As no metal complexes of this compound have been synthesized or characterized, their potential for use in catalysis remains an unexplored area of research.
Molecular Interaction Mechanisms and Biological Pathway Modulation Mechanistic Focus
Molecular Mechanisms of Receptor Interaction and Ligand Binding
Detailed investigations into the molecular mechanisms of how 2-(quinolin-6-yl)ethan-1-amine interacts with specific receptors are not currently available in the scientific literature. There are no published studies that characterize its binding affinity (e.g., Kd, Ki) for any particular receptor, nor are there reports identifying its potential as an agonist, antagonist, or allosteric modulator.
Research has been conducted on structurally related but more complex molecules. For example, 2-(5-(quinolin-6-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine has been identified as an agonist for the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is a G protein-coupled receptor involved in modulating monoaminergic neurotransmission. However, the presence of the triazole ring in this analogue significantly alters its structure and likely its binding properties compared to this compound. Therefore, these findings cannot be directly attributed to the simpler parent compound.
Cellular and Subcellular Distribution Mechanisms in Model Systems
Information regarding the cellular and subcellular distribution of this compound in model systems is not present in the current body of scientific research. Studies detailing its uptake, accumulation, and localization within cells or specific organelles have not been published. Consequently, the mechanisms governing its transport across cellular membranes and its distribution within various cellular compartments remain unknown.
Modulation of Specific Biological Pathways at the Molecular Level (e.g., protein-protein interactions, signal transduction cascade components)
There is no available research that describes the modulation of specific biological pathways at the molecular level by this compound. The scientific literature lacks data on its effects on protein-protein interactions or its ability to influence components of signal transduction cascades. While the quinoline (B57606) scaffold is a component of molecules designed to target various signaling pathways, such as those involving c-Met, EGF, and VEGF receptors in cancer, these are typically more complex derivatives. No studies have specifically implicated this compound in the modulation of these or any other signaling pathways.
Emerging Research Frontiers and Advanced Methodological Applications
Application in Supramolecular Chemistry and Self-Assembly Processes
The field of supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of large, well-ordered structures. The quinoline (B57606) group in 2-(quinolin-6-yl)ethan-1-amine can participate in various non-covalent interactions, including π-π stacking, hydrogen bonding (via the amine group), and coordination with metal ions. These interactions can be exploited to drive self-assembly processes, forming complex and functional supramolecular architectures.
A notable example is the development of a supramolecular self-assembly material based on a quinoline derivative that exhibits a sensitive response to volatile acids and organic amines. rsc.org This material demonstrates how the quinoline scaffold can be functionalized to create responsive systems. The self-assembly is driven by intermolecular forces, and the resulting material can act as a sensor for specific chemical vapors. rsc.org The incorporation of the this compound unit into such systems could lead to materials with tailored properties, such as specific recognition sites for guest molecules, thereby expanding their application in sensing and molecular recognition.
Potential in Materials Science: From Small Molecules to Functional Materials
The unique photophysical and chemical properties of this compound make it a valuable building block for the creation of advanced functional materials. By incorporating this small molecule into larger polymeric structures or inorganic frameworks, materials with novel optical, electronic, or responsive properties can be engineered.
The development of materials based on quinoline derivatives for sensing applications is a burgeoning area of research. For example, the aforementioned supramolecular material that responds to volatile compounds is a step towards creating "smart" materials that can detect and signal the presence of specific chemicals. rsc.org Furthermore, the amine functionality of this compound provides a reactive handle for polymerization or grafting onto surfaces, allowing for the creation of functional coatings, films, and nanoparticles. The potential applications of such materials are vast, ranging from chemical sensors and electronic devices to drug delivery systems.
Advanced Analytical Methodologies for Detection and Quantification
As the applications of this compound and its derivatives expand, the need for robust and sensitive analytical methods for their detection and quantification becomes crucial. High-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) is a powerful technique for the analysis of quinoline-containing compounds.
A study on the determination of antileishmanial 2-substituted quinolines in rat plasma highlights the utility of a solid-phase extraction (SPE) followed by an HPLC-DAD method. researchgate.net This methodology allows for the efficient separation and quantification of quinoline derivatives and their metabolites from complex biological matrices. The development of such methods is essential for pharmacokinetic studies and for quality control in the synthesis and application of these compounds. The specific parameters of an HPLC method, such as the mobile phase composition and gradient, can be optimized for the analysis of this compound.
Table 2: Key Parameters for SPE/HPLC/DAD Analysis of 2-Substituted Quinolines
| Analytical Step | Parameter | Details |
| Sample Preparation | Solid-Phase Extraction (SPE) | Use of a suitable cartridge to extract and concentrate the analyte from the matrix. researchgate.net |
| Chromatographic Separation | HPLC Column | A reverse-phase column is typically used for the separation of quinoline derivatives. |
| Mobile Phase | A mixture of an aqueous buffer (e.g., acetate (B1210297) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile). researchgate.net | |
| Detection | Diode-Array Detector (DAD) to monitor the absorbance at the characteristic wavelength of the quinoline chromophore. researchgate.net |
Q & A
Q. Advanced Research Focus
- Molecular Docking : Screen against kinase or GPCR libraries using AutoDock Vina. The quinoline moiety may interact with ATP-binding pockets (e.g., EGFR), while the ethylamine tail could engage polar residues (e.g., Asp831 in VEGFR2) .
- Machine Learning : Train QSAR models on PubChem BioAssay data (AID 1259365) to predict antiplasmodial or anticancer activity .
- Metabolic Pathway Analysis : Use KEGG Mapper to identify pathways perturbed by the compound, such as folate metabolism in Plasmodium falciparum .
How can the structural stability of this compound be assessed under varying storage conditions?
Q. Basic Research Focus
- Accelerated Stability Studies : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Monitor degradation via:
- HPLC : Check for new peaks (e.g., oxidation products at quinoline C-3).
- Mass Spectrometry : Identify degradants (e.g., m/z +16 for hydroxylation) .
- Light Sensitivity : Expose to UV (254 nm) and visible light; use amber vials if photodegradation is observed .
Advanced Consideration
Use cryo-EM or X-ray crystallography to study degradation-induced conformational changes in co-crystallized targets (e.g., quinoline-protein adducts) .
What experimental designs are recommended for evaluating the pharmacokinetic (PK) properties of this compound in preclinical models?
Q. Advanced Research Focus
- ADME Profiling :
- Absorption : Caco-2 permeability assay (Papp >1×10⁻⁶ cm/s indicates good absorption) .
- Metabolism : Incubate with liver microsomes (human vs. rodent) to identify CYP450-mediated oxidation (e.g., CYP3A4) .
- In Vivo PK : Administer 10 mg/kg IV/PO to Sprague-Dawley rats. Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h. Analyze via LC-MS/MS (LOQ: 1 ng/mL) .
How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?
Q. Advanced Research Focus
- Quinoline Modifications : Introduce electron-withdrawing groups (e.g., Cl at C-4) to enhance target affinity. Compare IC50 values against wild-type and mutant kinases .
- Ethylamine Tail : Replace with cyclopropylamine or fluorinated analogs to improve metabolic stability. Assess logD (octanol/water) to balance lipophilicity and solubility .
- Bioisosteres : Substitute quinoline with isoquinoline or naphthyridine; evaluate changes in cytotoxicity and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
